4-tert-Butylphthalic anhydride
Overview
Description
4-tert-Butylphthalic anhydride (CAS Number: 32703-79-0) is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is used for environmental testing and research . It has been used to synthesize novel yellow quinophthalone dyes for LCD color filters .
Synthesis Analysis
4-tert-Butylphthalic anhydride has been used in the synthesis of novel yellow quinophthalone dyes for LCD color filters .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylphthalic anhydride is represented by the empirical formula C12H12O3 .
Chemical Reactions Analysis
4-tert-Butylphthalic anhydride is used as a reagent for the structure-based design of phthalimides as potential cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic activities .
Physical And Chemical Properties Analysis
4-tert-Butylphthalic anhydride is a white to off-white crystalline powder . It has a melting point of 70-75 °C and a boiling point of 136 °C at 2mmHg . The density is predicted to be 1.206±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Novel Dyes
4-tert-Butylphthalic anhydride has been used to synthesize novel yellow quinophthalone dyes . These dyes are particularly useful for LCD color filters , which are essential components in most digital displays.
Diagnostic Assay Manufacturing
This compound is also used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify and measure the presence of certain substances, often used in medical and research settings.
Hematology
In the field of hematology, which is the study of blood and blood-forming tissues, 4-tert-Butylphthalic anhydride is used . The specific application within this field is not detailed in the sources, but it could be related to the synthesis of certain reagents or compounds used in hematological research or diagnostics.
Histology
Histology, the study of the microscopic structure of tissues, also sees the use of 4-tert-Butylphthalic anhydride . Again, the specific application is not detailed, but it could be involved in the preparation of tissue samples or the synthesis of staining compounds.
Mechanism of Action
Safety and Hazards
4-tert-Butylphthalic anhydride is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
5-tert-butyl-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJYVKLZVHWUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186381 | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphthalic anhydride | |
CAS RN |
32703-79-0 | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32703-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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